physicochemical properties of 2,4-Dichlorobenzyl mercaptan
physicochemical properties of 2,4-Dichlorobenzyl mercaptan
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzyl Mercaptan
Introduction
2,4-Dichlorobenzyl mercaptan, also known as (2,4-dichlorophenyl)methanethiol, is a specialized organosulfur compound featuring a dichlorinated benzene ring attached to a methanethiol group.[1][2] As a reactive thiol and a substituted aromatic compound, it serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science.[1][3][4] The presence of chlorine atoms on the aromatic ring and the nucleophilic thiol group defines its unique reactivity and physical properties.
This guide provides a comprehensive overview of the essential , tailored for researchers, scientists, and drug development professionals. It moves beyond a simple data summary to offer insights into analytical methodologies, expected spectroscopic characteristics, and safe handling protocols, ensuring a well-rounded understanding for practical laboratory applications.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all scientific investigation. 2,4-Dichlorobenzyl mercaptan is systematically identified by several key descriptors.
-
Synonyms: 2,4-Dichloro-α-mercaptotoluene, (2,4-Dichlorophenyl)methanethiol, 2,4-Dichlorothiobenzyl Alcohol, 2,4-Dichloro-α-toluenethiol[1][8]
The molecular architecture, consisting of a benzyl group substituted with two chlorine atoms at positions 2 and 4 and a thiol (-SH) functional group, is depicted below.
Caption: Molecular Structure of 2,4-Dichlorobenzyl Mercaptan.
Physicochemical Properties
The physical and chemical properties of a substance dictate its behavior in different environments and are critical for designing experiments, purification schemes, and formulation strategies. The known properties of 2,4-Dichlorobenzyl mercaptan are summarized below.
| Property | Value | Source(s) |
| Physical State | Colorless to almost colorless clear liquid | [1][7][8] |
| Odor | Pungent, stench | [5][7] |
| Molecular Weight | 193.09 g/mol | [1][3][4][8] |
| Boiling Point | 115 °C at 2 mmHg | [1][8][9][10] |
| Specific Gravity (20/20) | 1.36 | [1][8] |
| Refractive Index (@ 20°C) | 1.6025–1.6065 | [2] |
| Water Solubility | Insoluble | [1][7][8] |
| logP (Octanol/Water) | 3.423 (Calculated) | [11] |
| Melting Point | Data not available | [9] |
| pKa | Data not available |
Discussion of Properties
-
Physical State and Odor: The compound exists as a liquid at room temperature and possesses a strong, unpleasant odor characteristic of many thiols.[5][7] This necessitates handling in a well-ventilated fume hood.
-
Boiling Point: The high boiling point, even under reduced pressure, is consistent with its molecular weight and the presence of polarizable chlorine and sulfur atoms.[1][8][9][10]
-
Solubility and logP: Its insolubility in water and a calculated LogP value of 3.423 indicate a nonpolar, lipophilic nature.[1][7][8][11] It is expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons. This property is crucial for selecting appropriate solvent systems for reactions and chromatography.
-
pKa: While no experimental pKa value is available, the thiol proton is acidic. For comparison, the pKa of simpler aliphatic thiols is approximately 10.7.[12] The electron-withdrawing effects of the dichlorinated phenyl ring may slightly increase the acidity (lower the pKa) of the thiol group in 2,4-Dichlorobenzyl mercaptan compared to simple alkyl thiols. This acidity is a key factor in its nucleophilic reactivity in basic media.
Spectroscopic Characterization and Analysis
While public spectral data archives for this specific compound are sparse, its structure allows for the confident prediction of its key spectroscopic features. These predictions are invaluable for confirming its identity and purity after synthesis or purification.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum should exhibit three distinct regions.
-
Aromatic Region (approx. 7.2-7.5 ppm): Three protons on the benzene ring will appear as a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling.
-
Methylene Protons (approx. 3.7 ppm): The two protons of the -CH₂- group adjacent to the sulfur and the aromatic ring would likely appear as a doublet, coupled to the thiol proton.
-
Thiol Proton (approx. 1.8-2.0 ppm): The single -SH proton would likely appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum is expected to show 7 unique signals: one for the methylene carbon (-CH₂) and six for the distinct carbons of the dichlorinated aromatic ring.
-
Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the main functional groups:
-
S-H Stretch: A weak but sharp absorption band around 2550-2600 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.
-
-
UV-Vis Spectroscopy: The dichlorinated benzene chromophore is expected to exhibit absorption maxima in the UV region, likely around 270-280 nm, with potential shifts due to the sulfur substituent.
Analytical Methodologies: Purity Determination by Gas Chromatography (GC)
Gas chromatography is the most cited method for assessing the purity of 2,4-Dichlorobenzyl mercaptan, typically showing purities of >98%.[1][2][8] The volatility and thermal stability of the compound make it well-suited for GC analysis.
Expertise in Method Design: A Self-Validating Protocol
The choice of parameters in a GC method is critical for achieving accurate and reproducible results. The goal is a self-validating system where the peak is sharp, symmetrical, and well-resolved from any impurities or solvent fronts.
Caption: Workflow for Purity Analysis by Gas Chromatography.
Step-by-Step GC Protocol
-
Instrument Setup:
-
Column Selection: A low-to-mid polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), is an excellent choice. This stationary phase provides good selectivity for aromatic compounds.
-
Detector: A Flame Ionization Detector (FID) is ideal due to its high sensitivity to organic compounds and robust performance.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity volatile solvent like hexane or ethyl acetate. The choice of solvent is important to ensure it does not co-elute with the analyte or any impurities of interest.
-
-
GC Conditions:
-
Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid and complete volatilization of the sample.
-
Oven Temperature Program: Start at a moderate temperature (e.g., 100°C) to allow for separation from the solvent front. Then, ramp the temperature at a controlled rate (e.g., 15°C/minute) to a final temperature (e.g., 280°C) to elute the analyte and any higher-boiling impurities in a reasonable time.
-
Detector Temperature: Set higher than the final oven temperature (e.g., 300°C) to prevent condensation of the analyte.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is typically determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Safety, Handling, and Storage
Due to its toxicity and hazardous properties, strict safety protocols must be followed when handling 2,4-Dichlorobenzyl mercaptan.
-
Primary Hazards: The compound is toxic if swallowed, inhaled, or in contact with skin.[1] It is a known irritant to the skin, eyes, and respiratory system.[6][7] It also has a powerful and unpleasant smell.[5][7]
-
Personal Protective Equipment (PPE):
-
Handling: All work must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and to contain the stench.[7] Eyewash stations and safety showers should be readily accessible.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] A recommended storage temperature is below 15°C in a dark place to minimize potential degradation.[8]
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult, seek urgent medical attention.[5][6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5]
-
Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek medical advice.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
-
Conclusion
2,4-Dichlorobenzyl mercaptan is a reactive chemical intermediate with a well-defined set of physicochemical properties dominated by its lipophilic nature and the presence of the acidic thiol group. While gaps exist in publicly available experimental data for properties like melting point and pKa, its characteristics can be reliably inferred from its structure and comparison with related compounds. For laboratory professionals, a thorough understanding of its properties, appropriate analytical methods for purity assessment, and stringent adherence to safety protocols are paramount for its successful and safe application in research and development.
References
-
Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - 2,4-Dichlorobenzyl mercaptan. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,4-Dichlorobenzyl mercaptan (CAS 59293-67-3). Retrieved from [Link]
-
OECD Existing Chemicals Database. (n.d.). C2-C4 Aliphatic Thiols. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2, 4-Dichlorobenzyl Mercaptan, min 98%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis spectra of the 2,4-DCP dechlorination process. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2, 4-dichlorobenzyl chloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Improved Analytical Method for Dicholorobenzaldehyde Impurity Detection in Lozenges by Convergence Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US4740623A - Method for preparation of benzyl mercaptan.
Sources
- 1. 2,4-Dichlorobenzyl Mercaptan | 59293-67-3 | TCI AMERICA [tcichemicals.com]
- 2. 2,4-Dichlorobenzyl mercaptan, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2,4-Dichlorobenzyl mercaptan | 59293-67-3 | FD36233 [biosynth.com]
- 4. calpaclab.com [calpaclab.com]
- 5. fishersci.at [fishersci.at]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2,4-Dichlorobenzyl Mercaptan | 59293-67-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2,4-Dichlorobenzyl Mercaptan | 59293-67-3 [sigmaaldrich.com]
- 11. 3,4-Dichlorobenzyl mercaptan (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
